2,5-Dibromo-4-methylpyrimidine
Overview
Description
2,5-Dibromo-4-methylpyrimidine is a heterocyclic organic compound with the molecular formula C5H4Br2N2. It is characterized by a pyrimidine ring substituted with two bromine atoms at positions 2 and 5, and a methyl group at position 4. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromo-4-methylpyrimidine can be synthesized through several methods. One common approach involves the bromination of 4-methylpyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures, to ensure selective bromination at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include organolithium compounds, Grignard reagents, and amines.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds. Palladium catalysts are typically used in these reactions.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium tert-butoxide (KOtBu), and various amines are used under mild to moderate conditions.
Cross-Coupling: Palladium catalysts, along with bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), are employed under inert atmospheres (e.g., nitrogen or argon) and moderate temperatures.
Major Products:
Substitution Reactions: Products include azides, amines, and other substituted pyrimidines.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Reduction Reactions: The primary product is 4-methylpyrimidine.
Scientific Research Applications
2,5-Dibromo-4-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-methylpyrimidine is primarily based on its ability to undergo substitution and coupling reactions. The bromine atoms act as leaving groups, allowing the compound to form new bonds with various nucleophiles or coupling partners. This reactivity is exploited in the synthesis of complex molecules, where the compound serves as a versatile intermediate .
Comparison with Similar Compounds
2,5-Dibromo-4-methylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2,4-Dibromo-5-methylpyrimidine: Differing in the positions of the bromine and methyl groups.
2,5-Dichloro-4-methylpyrimidine: Similar structure with chlorine atoms instead of bromine.
Uniqueness: 2,5-Dibromo-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of bromine atoms at positions 2 and 5 allows for selective functionalization, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2,5-dibromo-4-methylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPNRIMHCGWJMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735047 | |
Record name | 2,5-Dibromo-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171408-73-4 | |
Record name | 2,5-Dibromo-4-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00735047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.